5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide
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Overview
Description
5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide is a complex organic compound that is part of a diverse class of molecules known for their potential biological activities. This compound's structure comprises multiple functional groups, including a cyclopropyl group, a pyrazole ring, and an oxazole ring, which are crucial for its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, each requiring specific reagents and conditions:
Step 1: : Formation of the cyclopropyl derivative via a reaction of a suitable cyclopropyl halide with a nucleophilic reagent.
Step 2: : Construction of the pyrazole ring through a condensation reaction involving an appropriate hydrazine and a diketone or β-keto ester.
Step 3: : Synthesis of the piperidin-3-yl group by a series of hydrogenation and oxidation reactions starting from pyridine derivatives.
Step 4: : Coupling of the oxazole ring, which typically involves cyclodehydration of a suitably substituted β-keto amide.
Each step in the synthetic route requires careful control of temperature, pH, and other reaction conditions to ensure high yield and purity.
Industrial Production Methods
The industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors, automated synthesizers, and rigorous quality control measures to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Introduction of oxygen or removal of hydrogen, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Addition of hydrogen or removal of oxygen, commonly with reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: : Dimethyl sulfoxide (DMSO), methanol (MeOH), acetonitrile (CH₃CN).
Major Products
The primary products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a ketone or carboxylic acid derivative, while reduction could result in a primary or secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules.
Biology
In biology, it is researched for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, this compound may be investigated for its therapeutic potential, possibly acting as an inhibitor or modulator of specific biological pathways involved in diseases.
Industry
In the industrial sector, the compound might be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The binding interactions are often driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecule, ultimately influencing biological pathways.
Comparison with Similar Compounds
Comparing this compound with similar ones highlights its unique structural features and reactivity.
Similar Compounds: : Structurally related compounds might include other cyclopropyl derivatives, pyrazole-based molecules, and oxazole-containing compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-13(23)6-5-11(15(21)12-7-8-19-22(12)2)20-17(24)14-16(10-3-4-10)25-9-18-14/h7-11,15H,3-6H2,1-2H3,(H,20,24)/t11-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGBYBNJPBRDDB-IAQYHMDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)NC(=O)C2=C(OC=N2)C3CC3)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CCC1=O)NC(=O)C2=C(OC=N2)C3CC3)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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